molecular formula C13H14ClN3O2 B5489760 4-CHLORO-N-[(2-METHOXYPHENYL)METHYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

4-CHLORO-N-[(2-METHOXYPHENYL)METHYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B5489760
M. Wt: 279.72 g/mol
InChI Key: SGADCMMFECNHFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-CHLORO-N-[(2-METHOXYPHENYL)METHYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chloro group, a methoxyphenyl group, and a carboxamide group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-[(2-METHOXYPHENYL)METHYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common synthetic route involves the condensation of 4-chlorobenzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The methoxyphenylmethyl group is introduced through a nucleophilic substitution reaction, and the carboxamide group is added via an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-[(2-METHOXYPHENYL)METHYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amines. Substitution reactions can result in various substituted pyrazole derivatives.

Scientific Research Applications

4-CHLORO-N-[(2-METHOXYPHENYL)METHYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-CHLORO-N-[(2-METHOXYPHENYL)METHYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    4-CHLORO-2-METHOXYPHENYL ISOCYANATE: Similar in structure but with an isocyanate group instead of a carboxamide group.

    4-CHLORO-2-METHOXYPHENYL ACETATE: Contains an acetate group instead of a pyrazole ring.

    4-CHLORO-2-METHOXYPHENYL METHYL KETONE: Features a ketone group in place of the carboxamide group.

Uniqueness

4-CHLORO-N-[(2-METHOXYPHENYL)METHYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and its pyrazole ring structure.

Properties

IUPAC Name

4-chloro-N-[(2-methoxyphenyl)methyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2/c1-17-12(10(14)8-16-17)13(18)15-7-9-5-3-4-6-11(9)19-2/h3-6,8H,7H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGADCMMFECNHFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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